molecular formula C23H28N2O4 B2512340 (2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide CAS No. 1448139-08-9

(2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2512340
CAS No.: 1448139-08-9
M. Wt: 396.487
InChI Key: FTGUSCFVVZKURD-VMPITWQZSA-N
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Description

(2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide is a complex organic compound characterized by its unique benzoxazepine and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include furanones, amines, and substituted benzoxazepines, which can be further utilized in various applications .

Scientific Research Applications

(2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. For example, it may interact with protein kinases, influencing signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide lies in its specific structural features, such as the combination of the benzoxazepine and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(E)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)9-11-25-19-13-18(24-21(26)8-5-17-10-12-28-14-17)6-7-20(19)29-15-23(3,4)22(25)27/h5-8,10,12-14,16H,9,11,15H2,1-4H3,(H,24,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGUSCFVVZKURD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C=CC3=COC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)/C=C/C3=COC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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